3,7-Diethylxanthine chemical structure and properties
3,7-Diethylxanthine chemical structure and properties
An In-Depth Technical Guide to 3,7-Diethylxanthine
This guide provides a comprehensive technical overview of 3,7-Diethylxanthine, a synthetic derivative of the xanthine alkaloid family. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, pharmacological mechanisms, and key experimental evaluation protocols for this compound. The narrative emphasizes the causal relationships behind its chemical behavior and biological activity, grounding claims in established scientific principles and methodologies.
Introduction to the Xanthine Scaffold
Xanthine (3,7-dihydro-1H-purine-2,6-dione) is a purine base that serves as a foundational scaffold for a host of biologically active molecules. Its derivatives, known collectively as xanthines, are prevalent in nature and medicine. Prominent examples include caffeine (1,3,7-trimethylxanthine), a widely consumed central nervous system (CNS) stimulant, and theophylline (1,3-dimethylxanthine), a therapeutic agent used for respiratory diseases like asthma.[1][2]
The pharmacological versatility of the xanthine core stems from its structural similarity to adenosine, allowing it to act as an antagonist at adenosine receptors.[1] Furthermore, xanthines can inhibit phosphodiesterase (PDE) enzymes, which are crucial for regulating intracellular signaling cascades.[3] By modifying the substituent groups at the N1, N3, and N7 positions of the purine ring system, medicinal chemists can modulate the potency and selectivity of these compounds for various biological targets, leading to a diverse range of therapeutic applications.[3] 3,7-Diethylxanthine is one such synthetic derivative, explored within the broader investigation of structure-activity relationships in this valuable class of compounds.
Chemical Structure and Physicochemical Properties
3,7-Diethylxanthine is a disubstituted purine alkaloid. The core structure consists of a fused pyrimidinedione and imidazole ring system, with ethyl groups attached to the nitrogen atoms at positions 3 and 7.
IUPAC Name: 3,7-Diethyl-1H-purine-2,6(3H,7H)-dione Molecular Formula: C₉H₁₂N₄O₂ Canonical SMILES: CCN1C=NC2=C1C(=O)NC(=O)N2CC
Physicochemical Data Summary
While specific experimental data for 3,7-Diethylxanthine is not extensively cataloged in public databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs. The following table summarizes its core identifiers and includes experimental data for the well-characterized analog, 1,3-Diethylxanthine, for comparative purposes.
| Property | 3,7-Diethylxanthine (Deduced/Calculated) | 1,3-Diethylxanthine (Experimental Data for Comparison) |
| IUPAC Name | 3,7-Diethyl-1H-purine-2,6(3H,7H)-dione | 1,3-diethyl-7H-purine-2,6-dione |
| CAS Number | Not available | 5169-95-9 |
| Molecular Formula | C₉H₁₂N₄O₂ | C₉H₁₂N₄O₂[4] |
| Molecular Weight | 208.22 g/mol | 208.22 g/mol [4] |
| Melting Point | Data not available | 221 °C[2] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. | Slightly soluble in water. |
Synthesis of 3,7-Diethylxanthine: A Protocol Grounded in N-Alkylation Chemistry
The synthesis of N-substituted xanthines is a well-established area of organic chemistry. The most direct and reliable method involves the selective alkylation of a suitable xanthine precursor. Chemical synthesis is often preferred for producing specific, non-natural derivatives like 3,7-Diethylxanthine, as it circumvents the challenges of achieving regioselectivity with enzymatic or biological methods.[2][5]
The following protocol describes a robust and logical pathway for the synthesis of 3,7-Diethylxanthine, predicated on the N-alkylation of 3-Ethylxanthine. The choice of a weak base like potassium carbonate and a polar aprotic solvent like DMF is critical. The base is sufficient to deprotonate the acidic imidazole nitrogen (N7) without significantly affecting other potentially reactive sites, while DMF effectively solvates the reactants and facilitates the SN2 reaction.
Proposed Synthetic Protocol: N7-Ethylation of 3-Ethylxanthine
Reaction: 3-Ethylxanthine + Iodoethane → 3,7-Diethylxanthine
-
Step 1: Reactant Preparation
-
In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Ethylxanthine (1 equivalent).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) as the base.
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants, creating a stirrable suspension.
-
-
Step 2: Alkylation Reaction
-
To the stirring suspension, add iodoethane (C₂H₅I, 1.2 equivalents) dropwise at room temperature. Iodoethane is chosen as the ethylating agent due to the high reactivity of iodide as a leaving group.
-
After the addition is complete, heat the reaction mixture to 60-70 °C.
-
Maintain stirring at this temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).
-
Remove the DMF solvent from the filtrate under reduced pressure (vacuum distillation).
-
The resulting crude solid is a mixture of the desired product and residual impurities.
-
-
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 3,7-Diethylxanthine by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Step 5: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR Spectroscopy: To verify the presence and integration of the two ethyl groups and the purine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 208.22).
-
Melting Point Analysis: To assess purity.
-
-
Pharmacological Profile and Mechanism of Action
While specific studies on 3,7-Diethylxanthine are limited, its pharmacological activity can be confidently inferred from the extensive research on the xanthine class. The primary mechanisms of action are antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase enzymes.[1][3][6]
Adenosine Receptor Antagonism
Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] In the CNS, adenosine acts as an inhibitory neuromodulator, promoting sleep and suppressing neuronal activity. In peripheral tissues, it is involved in processes like vasodilation and inflammation.
Xanthines, including 3,7-Diethylxanthine, are structural mimics of adenosine and act as competitive antagonists at these receptors.[1] By blocking adenosine from binding, they prevent its inhibitory effects. This blockade is the primary reason for the stimulant properties of xanthines like caffeine.
-
Causality: The ethyl groups at the N3 and N7 positions influence the compound's affinity and selectivity for the different adenosine receptor subtypes. For instance, research on related compounds has shown that substitution at the N7 position can decrease affinity for A₁ receptors, potentially increasing selectivity for A₂ receptors.[1] The specific profile of 3,7-Diethylxanthine would require experimental validation through binding assays.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers are critical for signal transduction in countless cellular pathways. By inhibiting PDE activity, xanthines prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell.
-
Downstream Effects of PDE Inhibition:
-
Increased cAMP: Leads to the activation of Protein Kinase A (PKA), which in bronchial smooth muscle causes relaxation, resulting in bronchodilation. This is the principal mechanism behind the use of theophylline in asthma treatment.
-
Increased cGMP: In vascular smooth muscle, elevated cGMP levels activate Protein Kinase G (PKG), leading to vasodilation. This mechanism is exploited by selective PDE5 inhibitors used for erectile dysfunction and pulmonary hypertension.
-
Most simple alkylxanthines are non-selective PDE inhibitors, meaning they inhibit multiple PDE isoenzymes with varying potency.[3] This lack of selectivity contributes to both their therapeutic effects and their side-effect profile.
Experimental Workflow: Adenosine Receptor Binding Assay
To quantify the interaction of a novel compound like 3,7-Diethylxanthine with its target, a competitive radioligand binding assay is a gold-standard method. This protocol provides a self-validating system to determine the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for a specific adenosine receptor subtype.
Protocol: Competitive Radioligand Binding Assay for A₁ Adenosine Receptor
This protocol is designed to measure the displacement of a known high-affinity radioligand from the A₁ adenosine receptor by the unlabeled test compound (3,7-Diethylxanthine).
-
1. Preparation of Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare fresh and keep on ice.
-
Membrane Preparation: Use commercially available cell membranes from a stable cell line expressing the human A₁ adenosine receptor (e.g., HEK293-hA₁AR) or prepare from rat brain tissue. Thaw on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of ~20-50 µ g/well .
-
Radioligand: [³H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a high-affinity, selective A₁ antagonist. Prepare a working solution in Assay Buffer at a concentration approximately equal to its Kₔ value (e.g., ~0.5-1.0 nM).
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of an unlabeled, potent ligand like NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline to saturate all specific binding sites.
-
Test Compound: Prepare a stock solution of 3,7-Diethylxanthine in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine), scintillation vials, and a liquid scintillation counter.
-
-
2. Assay Setup (in a 96-well plate):
-
Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL [³H]DPCPX + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL NSB Agent + 50 µL [³H]DPCPX + 100 µL Membrane Preparation.
-
Test Compound Wells: Add 50 µL of each dilution of 3,7-Diethylxanthine + 50 µL [³H]DPCPX + 100 µL Membrane Preparation.
-
Causality Note: Running TB and NSB wells is essential for data validation. Specific binding is calculated as (TB - NSB), representing the signal that is being competitively inhibited by the test compound.
-
-
3. Incubation:
-
Incubate the plate at 25 °C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
4. Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This step is critical to separate the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters immediately with 3-4 volumes of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.
-
-
5. Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each filter using a liquid scintillation counter.
-
-
6. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of 3,7-Diethylxanthine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
3,7-Diethylxanthine represents a synthetically accessible derivative within the pharmacologically rich xanthine family. While specific experimental data on this molecule is sparse, its chemical properties, synthesis, and biological activities can be reliably extrapolated from the vast body of literature on its analogs. Its primary mechanisms of action are expected to be antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. The detailed protocols provided for its synthesis and in vitro evaluation offer a robust framework for researchers to produce and characterize this and other novel xanthine derivatives, facilitating further exploration of their therapeutic potential in drug discovery and development.
References
-
Developing a phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drug. F1000Research. [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC, National Institutes of Health. [Link]
-
Xanthines as Adenosine Receptor Antagonists. PMC, National Institutes of Health. [Link]
-
3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. PMC, National Institutes of Health. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. MDPI. [Link]
-
Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation. [Link]
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]
-
Radioligand Binding Assays for Adenosine Receptors. Springer Nature Link. [Link]
-
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PubMed. [Link]
-
Production of methlxanthines by metabolically engineered E. coli. Iowa Research Online. [Link]
-
3-Methylxanthine, 100 mg. MP Biomedicals. [Link]
-
3-Methylxanthine, 250 mg. MP Biomedicals. [Link]
-
Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PMC, National Institutes of Health. [Link]
-
Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed. [Link]
-
3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione. PubChem. [Link]
-
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]- NIST Chemistry WebBook. [Link]
-
1,3,7-Triethylxanthine. PubChem. [Link]
-
1,3-Diethylxanthine. PubChem. [Link]
-
Adenosine receptor antagonist. Wikipedia. [Link]
-
Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology - Textbook. [Link]
-
1,3-DIETHYLXANTHINE. GSRS. [Link]
-
Phosphodiesterase Inhibitors. StatPearls, NCBI Bookshelf. [Link]
-
PDE5 inhibitor. Wikipedia. [Link]
-
Xanthines and Phosphodiesterase Inhibitors. PubMed. [Link]
-
Synthesis of 3-benzylxanthine and lumazine analogues. ResearchGate. [Link]
-
1,3,7-Trimethylxanthine, TMS. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Radioligand Binding Assays for Adenosine Receptors | Springer Nature Link [link.springer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
